ETHYL 1-[5-METHOXY-1-(4-METHOXYPHENYL)-2-METHYL-1H-INDOLE-3-CARBONYL]-4-PHENYLPIPERIDINE-4-CARBOXYLATE
Description
ETHYL 1-[5-METHOXY-1-(4-METHOXYPHENYL)-2-METHYL-1H-INDOLE-3-CARBONYL]-4-PHENYLPIPERIDINE-4-CARBOXYLATE is a structurally complex small molecule characterized by a hybrid indole-piperidine scaffold. Key features include:
- Indole core: Substituted with methoxy groups at positions 1 (4-methoxyphenyl) and 5, as well as a methyl group at position 2.
- Piperidine ring: Functionalized with a phenyl group and an ethyl carboxylate ester at position 3.
Properties
IUPAC Name |
ethyl 1-[5-methoxy-1-(4-methoxyphenyl)-2-methylindole-3-carbonyl]-4-phenylpiperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H34N2O5/c1-5-39-31(36)32(23-9-7-6-8-10-23)17-19-33(20-18-32)30(35)29-22(2)34(24-11-13-25(37-3)14-12-24)28-16-15-26(38-4)21-27(28)29/h6-16,21H,5,17-20H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCLWNMCMFGXLOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)C(=O)C2=C(N(C3=C2C=C(C=C3)OC)C4=CC=C(C=C4)OC)C)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H34N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701110734 | |
| Record name | Ethyl 1-[[5-methoxy-1-(4-methoxyphenyl)-2-methyl-1H-indol-3-yl]carbonyl]-4-phenyl-4-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701110734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
526.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
893770-66-6 | |
| Record name | Ethyl 1-[[5-methoxy-1-(4-methoxyphenyl)-2-methyl-1H-indol-3-yl]carbonyl]-4-phenyl-4-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=893770-66-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 1-[[5-methoxy-1-(4-methoxyphenyl)-2-methyl-1H-indol-3-yl]carbonyl]-4-phenyl-4-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701110734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 1-[5-METHOXY-1-(4-METHOXYPHENYL)-2-METHYL-1H-INDOLE-3-CARBONYL]-4-PHENYLPIPERIDINE-4-CARBOXYLATE typically involves multiple steps, including the formation of the indole core, functional group modifications, and coupling reactions. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-{[5-methoxy-1-(4-methoxyphenyl)-2-methyl-1H-indol-3-yl]carbonyl}-4-phenylpiperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the indole nitrogen or the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Ethyl 1-{[5-methoxy-1-(4-methoxyphenyl)-2-methyl-1H-indol-3-yl]carbonyl}-4-phenylpiperidine-4-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 1-[5-METHOXY-1-(4-METHOXYPHENYL)-2-METHYL-1H-INDOLE-3-CARBONYL]-4-PHENYLPIPERIDINE-4-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .
Comparison with Similar Compounds
ETHYL 5-AMINO-1-(4-METHOXYPHENYL)-1H-PYRAZOLE-4-CARBOXYLATE (CAS 15001-13-5)
- Core structure : Pyrazole ring instead of indole.
- Substituents : Retains the 4-methoxyphenyl group at position 1 but lacks the piperidine moiety.
- Functional groups: Ethyl carboxylate ester and amino group at position 4.
- Safety data: Classified as non-hazardous under GHS Revision 8, though detailed toxicity studies are absent .
2-[(4-CHLOROPHENYL)(PHENYL)METHYL]-1-ACENAPHTHYLENYL ETHYL ETHER (CAS 724740-45-8)
- Core structure : Acenaphthylene fused with an ether linkage.
Piperidine Derivatives
2-CHLORO-5-[(4-ETHYL-1-PIPERAZINYL)SULFONYL]PHENYL ETHYL ETHER (CAS 791844-72-9)
- Core structure : Piperazine ring (vs. piperidine) with a sulfonyl group.
- Substituents : Chlorophenyl and ethyl ether groups.
- Pharmacological relevance : Sulfonamide and piperazine motifs are common in kinase inhibitors, but the indole-carboxylate system in the target compound may confer distinct binding properties .
Structural and Functional Analysis Table
Research Findings and Limitations
- Structural insights : The indole-piperidine hybrid in the target compound may enhance lipid solubility and blood-brain barrier penetration compared to pyrazole or piperazine analogs.
- Data gaps: No experimental data (e.g., IC50, solubility, toxicity) are available in the provided evidence, limiting direct pharmacological comparisons.
Biological Activity
Ethyl 1-[5-methoxy-1-(4-methoxyphenyl)-2-methyl-1H-indole-3-carbonyl]-4-phenylpiperidine-4-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and efficacy in various biological systems.
- Molecular Formula : C₂₀H₂₄N₂O₄
- Molecular Weight : 356.42 g/mol
- CAS Number : 439-22-5
Synthesis
The synthesis of this compound involves multiple steps, typically starting from readily available indole derivatives and phenylpiperidine precursors. The synthetic route often includes carbonylation reactions and esterification processes to yield the final product with high purity and yield.
Antitumor Activity
Recent studies have indicated that derivatives of indole, including the compound , exhibit significant antitumor properties. For instance, a related compound demonstrated low GI50 values (0.25 to 0.33 μM) against several human tumor cell lines such as MCF-7 (breast adenocarcinoma), A375-C5 (melanoma), and NCI-H460 (non-small cell lung cancer) after 48 hours of exposure . This suggests that the ethyl derivative may also possess similar or enhanced antitumor activity.
| Cell Line | GI50 (μM) |
|---|---|
| MCF-7 | 0.25 |
| A375-C5 | 0.30 |
| NCI-H460 | 0.33 |
The proposed mechanism of action for compounds like ethyl 1-[5-methoxy-1-(4-methoxyphenyl)-2-methyl-1H-indole-3-carbonyl]-4-phenylpiperidine involves:
- Inhibition of Cell Proliferation : Compounds with indole structures often interfere with cellular signaling pathways that promote growth.
- Induction of Apoptosis : These compounds may activate apoptotic pathways leading to programmed cell death in cancer cells.
In vitro studies have shown that these compounds can affect mitochondrial function and induce reactive oxygen species (ROS) production, further contributing to their cytotoxic effects .
Case Studies
A notable case study involved the encapsulation of a related indole derivative in nanoliposomes for targeted delivery. This formulation enhanced the bioavailability and stability of the drug while maintaining its antitumor efficacy . The study highlighted the importance of drug delivery systems in maximizing therapeutic outcomes.
Toxicological Profile
While investigating the biological activity, it is crucial to consider the safety profile of ethyl 1-[5-methoxy-1-(4-methoxyphenyl)-2-methyl-1H-indole-3-carbonyl]-4-phenylpiperidine. Toxicological assessments have shown varying degrees of cytotoxicity across different cell lines, necessitating further research to establish safe dosage levels for clinical applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
